1''-Hydroxycannabidiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

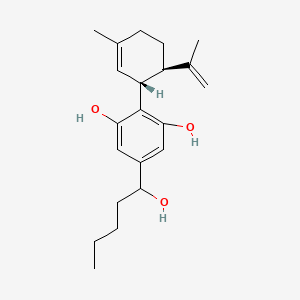

1''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the two hydrogens at position 1 of the pentyl chain has been replaced by a hydroxy group. It is a metabolite of cannabidiol by human liver microsomes, produced particularly by CYP1A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.

科学的研究の応用

Synthesis and Pharmacological Effects

1''-Hydroxycannabidiol, a primary metabolite of cannabidiol (CBD), has been synthesized for research purposes. Tchilibon and Mechoulam (2000) achieved the first total synthesis of 7-hydroxycannabidiol, a metabolite of CBD, indicating its potential in pharmacological studies (Tchilibon & Mechoulam, 2000).

Therapeutic Applications in Epilepsy

Recent studies have explored the role of CBD and its metabolites in treating epilepsy. Malaca et al. (2021) developed a method for evaluating CBD and its metabolites in serum samples, which is crucial for therapeutic drug monitoring in the clinical management of patients with resistant epilepsy (Malaca et al., 2021).

Analytical Method Development for CBD and Metabolites

Kevin et al. (2020) established a method for quantifying CBD, THC, and their major phase I metabolites in human plasma. This methodology is pivotal for clinical trials involving CBD, providing insights into treatment adherence and pharmacokinetics (Kevin et al., 2020).

Chemogenomics-Knowledgebase Network Analysis

Bian et al. (2018) utilized chemogenomics-knowledgebase systems pharmacology analysis to identify potential targets, signaling pathways, and disease associations of CBD. This comprehensive approach aids in understanding CBD's therapeutic mechanisms at the molecular level (Bian et al., 2018).

Interaction with Receptors and Enzymes

Bisogno et al. (2001) investigated CBD's interaction with vanilloid receptors and proteins that inactivate anandamide. This research helps in understanding the pharmacological effects of CBD and its analogues (Bisogno et al., 2001).

Translational Research in Neuropsychiatry

Crippa et al. (2018) reviewed the experimental and clinical use of CBD in neuropsychiatry, highlighting its anxiolytic, antipsychotic, and neuroprotective properties. The review emphasizes CBD's potential in treating various neurological and psychiatric disorders (Crippa et al., 2018).

Cannabidiol's Role in Cancer Research

Seltzer et al. (2020) discussed CBD's potential as an anti-cancer drug, focusing on its mechanism of action and its applications in cancer therapy. This research underscores the growing interest in CBD's therapeutic benefits in oncology (Seltzer et al., 2020).

特性

製品名 |

1''-Hydroxycannabidiol |

|---|---|

分子式 |

C₂₁H₃₀O₃ |

分子量 |

330.46 |

IUPAC名 |

5-(1-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-18(22)15-11-19(23)21(20(24)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16-,17+,18?/m0/s1 |

SMILES |

CCCCC(C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。